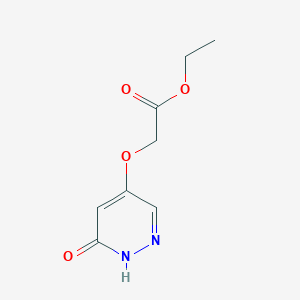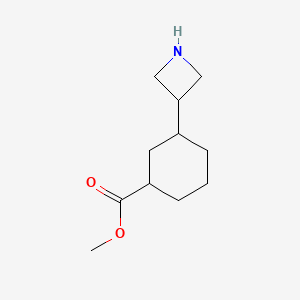![molecular formula C7H5N3O4 B11903161 2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11903161.png)
2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2,4-dioxo-2,3,4,7-tétrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylique est un composé hétérocyclique appartenant à la famille des pyrimidines. Ce composé est caractérisé par sa structure unique, qui comprend un système cyclique pyrrolo-pyrimidine fusionné.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2,4-dioxo-2,3,4,7-tétrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylique implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction d’un dérivé de pyrimidine avec une amine appropriée en présence d’un catalyseur. Les conditions réactionnelles comprennent souvent des températures élevées et l’utilisation de solvants tels que l’éthanol ou le méthanol .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus évolutives et efficaces, telles que la synthèse en flux continu. Cette approche permet un meilleur contrôle des paramètres réactionnels et peut conduire à des rendements et une pureté plus élevés du produit final. De plus, l’utilisation de systèmes automatisés peut améliorer la reproductibilité et la sécurité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2,4-dioxo-2,3,4,7-tétrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d’analogues réduits avec des groupes fonctionnels différents.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les conditions réactionnelles varient en fonction du produit souhaité, mais impliquent souvent des températures contrôlées et des solvants spécifiques .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués du composé d’origine. Ces produits peuvent avoir des propriétés physiques et chimiques différentes, ce qui les rend utiles pour diverses applications .
Applications de la recherche scientifique
L’acide 2,4-dioxo-2,3,4,7-tétrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylique a plusieurs applications de recherche scientifique :
Applications De Recherche Scientifique
2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:
Mécanisme D'action
Le mécanisme d’action de l’acide 2,4-dioxo-2,3,4,7-tétrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu’inhibiteur de la PARP-1, il se lie au site actif de l’enzyme, l’empêchant de réparer les dommages à l’ADN. Cela conduit à l’accumulation de dommages à l’ADN dans les cellules cancéreuses, entraînant finalement la mort cellulaire . La structure du composé lui permet d’interagir avec divers acides aminés dans le site actif de l’enzyme, améliorant son activité inhibitrice .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrano[2,3-d]pyrimidine-2,4-dione : Ce composé partage un noyau pyrimidinique similaire mais présente des substituants différents, conduisant à des activités biologiques distinctes.
Dérivés de l’indole : Ces composés ont une structure cyclique différente, mais peuvent subir des réactions chimiques similaires et ont des applications comparables en chimie médicinale.
Unicité
L’acide 2,4-dioxo-2,3,4,7-tétrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylique est unique en raison de son système cyclique pyrrolo-pyrimidine fusionné, qui confère des propriétés chimiques et biologiques spécifiques. Sa capacité à inhiber la PARP-1 et son potentiel comme agent antiviral en font un composé précieux pour la recherche et le développement futurs .
Propriétés
Formule moléculaire |
C7H5N3O4 |
|---|---|
Poids moléculaire |
195.13 g/mol |
Nom IUPAC |
2,4-dioxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O4/c11-5-3-2(6(12)13)1-8-4(3)9-7(14)10-5/h1H,(H,12,13)(H3,8,9,10,11,14) |
Clé InChI |
URAHXVIFNXFVAM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(N1)NC(=O)NC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one](/img/structure/B11903090.png)
![6-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903096.png)
![N-{[Methoxy(dimethyl)silyl]methyl}aniline](/img/structure/B11903099.png)
![5-Methylfuro[3,2-C]quinolin-4(5H)-one](/img/structure/B11903113.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903114.png)

![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11903125.png)


![2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11903149.png)
![2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11903157.png)
![3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11903167.png)
